molecular formula C16H31N3O2 B13086512 N-[(2S)-2-[acetyl(propan-2-yl)amino]cyclohexyl]-2-amino-3-methylbutanamide

N-[(2S)-2-[acetyl(propan-2-yl)amino]cyclohexyl]-2-amino-3-methylbutanamide

Cat. No.: B13086512
M. Wt: 297.44 g/mol
InChI Key: BLVZRGWIGXNXEM-SLTAFYQDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2S)-2-[acetyl(propan-2-yl)amino]cyclohexyl]-2-amino-3-methylbutanamide is a complex organic compound with a unique structure that includes a cyclohexyl ring, an acetyl group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve the use of reagents such as N,N’-dicyclohexylcarbodiimide and catalytic amounts of 4-dimethylaminopyridine . The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory settings. The process is optimized for efficiency and yield, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-2-[acetyl(propan-2-yl)amino]cyclohexyl]-2-amino-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, specific solvents, and sometimes catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of products depending on the substituent introduced.

Scientific Research Applications

N-[(2S)-2-[acetyl(propan-2-yl)amino]cyclohexyl]-2-amino-3-methylbutanamide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2S)-2-[acetyl(propan-2-yl)amino]cyclohexyl]-2-amino-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(2S)-2-[acetyl(propan-2-yl)amino]cyclohexyl]-2-amino-3-methylbutanamide include:

Uniqueness

The uniqueness of this compound lies in its specific structure, which includes a cyclohexyl ring and an acetyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C16H31N3O2

Molecular Weight

297.44 g/mol

IUPAC Name

N-[(2S)-2-[acetyl(propan-2-yl)amino]cyclohexyl]-2-amino-3-methylbutanamide

InChI

InChI=1S/C16H31N3O2/c1-10(2)15(17)16(21)18-13-8-6-7-9-14(13)19(11(3)4)12(5)20/h10-11,13-15H,6-9,17H2,1-5H3,(H,18,21)/t13?,14-,15?/m0/s1

InChI Key

BLVZRGWIGXNXEM-SLTAFYQDSA-N

Isomeric SMILES

CC(C)C(C(=O)NC1CCCC[C@@H]1N(C(C)C)C(=O)C)N

Canonical SMILES

CC(C)C(C(=O)NC1CCCCC1N(C(C)C)C(=O)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.